三异丙基膦

描述

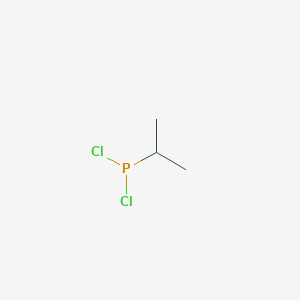

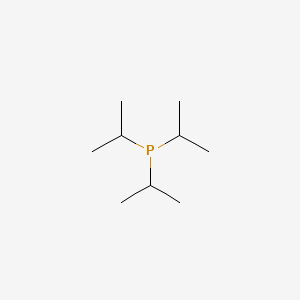

Triisopropylphosphine (TIP) is an organophosphorus compound belonging to the phosphines family. It is a colorless, volatile liquid that is used in a variety of applications in the chemical, pharmaceutical and biotechnological industries. TIP has a wide range of uses, from synthesis of compounds to biochemical and physiological applications.

科学研究应用

合成和化学性质

- 三异丙基膦通过与2-氰基丙烯酸酯反应用于形成P-内盐物种。这种反应会根据使用的次级反应物而导致不同的产物,例如在不同条件下形成磷酸三氟甲烷盐或磷酸三碘甲烷盐 (Gololobov et al., 1996)。

- 该化合物参与了C-N迁移反应,特别是在烯丙基和丙炔氧羰基团的背景下,在特定条件下会形成氨基甲酸酯 (Gololobov et al., 2006)。

- 三异丙基膦还参与了饱和非环状体系中的亲电重排反应,在与各种亲电体相互作用时表现出独特的反应模式 (Gololobov et al., 2001)。

催化和配体应用

- 它作为配体参与了复杂结构的形成,例如μ3-氧-三(三异丙基膦)金(I)四氟硼酸盐,其中它有助于稳定分子内金键合 (Angermaier & Schmidbaur, 1995)。

- 在有机金属化学中,三异丙基膦参与了配体金属化反应,特别是与铂化合物一起,展示了其在复杂形成和反应性中的多功能性 (Thorn, 1998)。

- 基于三异丙基膦的膦类化合物被用作可回收和再生催化剂和试剂,用于各种合成反应中,突显了它们在可持续和高效化学过程中的实用性 (Bergbreiter et al., 2011)。

专门化学反应

- 该化合物参与了复杂分子的合成,例如三(2,6-二异丙基-4-甲氧基苯基)膦,以研究对拥挤的三芳基膦性质的取代基效应 (Sasaki et al., 2008)。

- 它在现场熄灭三烷基膦还原剂中发挥作用,提高马来酰亚胺与蛋白质的结合水平,这在生物共轭和蛋白质标记技术中具有重要意义 (Kantner et al., 2017)。

作用机制

Target of Action

Triisopropylphosphine is a tertiary phosphine . It is commonly used as a ligand in organometallic chemistry . The primary targets of Triisopropylphosphine are metal ions in organometallic complexes .

Mode of Action

Triisopropylphosphine interacts with its targets, the metal ions, by donating its lone pair of electrons to form a coordinate covalent bond . This results in the formation of organometallic complexes .

Biochemical Pathways

It is known that the compound plays a crucial role in organometallic chemistry, contributing to various chemical reactions and synthesis processes .

Pharmacokinetics

It is known that the compound is a liquid at room temperature and is soluble in hydrocarbons . These properties may influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.

Result of Action

The molecular and cellular effects of Triisopropylphosphine’s action primarily involve the formation of organometallic complexes . These complexes can participate in various chemical reactions, contributing to the synthesis of a wide range of compounds .

属性

IUPAC Name |

tri(propan-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21P/c1-7(2)10(8(3)4)9(5)6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNTWNVBGLNYDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80215074 | |

| Record name | Triisopropylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triisopropylphosphine | |

CAS RN |

6476-36-4 | |

| Record name | Triisopropylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6476-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisopropylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006476364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triisopropylphosphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triisopropylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisopropylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triisopropylphosphine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDE86CLL2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Triisopropylphosphine?

A1: Triisopropylphosphine has a molecular formula of C9H21P and a molecular weight of 156.25 g/mol.

Q2: Are there any spectroscopic data available for Triisopropylphosphine?

A2: Yes, various spectroscopic techniques have been used to characterize Triisopropylphosphine. For instance, IR and NMR (1H and 31P) spectroscopy have been employed to identify and confirm the structure and purity of the compound. [, ]

Q3: Is Triisopropylphosphine air-stable?

A3: Triisopropylphosphine is air-sensitive and can undergo oxidation. It should be stored and handled under an inert atmosphere, such as nitrogen or argon, to prevent degradation. [, ]

Q4: How is Triisopropylphosphine used in catalysis?

A4: Triisopropylphosphine acts as a strong, bulky, and electron-rich ligand in transition metal complexes, playing a crucial role in various catalytic reactions. It coordinates to the metal center, influencing its reactivity and selectivity. [, , , ]

Q5: What types of reactions are catalyzed by Triisopropylphosphine-containing complexes?

A5: Triisopropylphosphine-containing complexes catalyze a wide range of reactions, including:

- Hydrogenation: Iridium complexes with Triisopropylphosphine have shown remarkable activity in the hydrogenation of alkynes, alkenes, imines, and C=N bonds. [, , , ]

- Hydroamination: These complexes have been utilized in the hydroamination of olefins and alkynes, facilitating the formation of new C-N bonds. []

- Carbonylation: Notably, an iridium-based process for methanol carbonylation utilizes Triisopropylphosphine as a ligand in the catalyst. []

- Coupling Reactions: Triisopropylphosphine-containing complexes catalyze diverse coupling reactions, including the dimerization and cyclotrimerization of alkynes and the formation of vinyl ethers. []

- Cycloadditions: These complexes are also employed in [2+2+2] and [2+2+1] cycloaddition reactions, leading to the formation of cyclic compounds. []

- Alkane Dehydrogenation: Pincer-type iridium complexes with Triisopropylphosphine exhibit catalytic activity in alkane dehydrogenation reactions. [, ]

- Silicon Compound Transformations: Triisopropylphosphine-containing complexes mediate transformations of organosilicon compounds, such as hydrosilylation and dehydrogenative silylation. []

Q6: How does the steric bulk of Triisopropylphosphine impact its catalytic activity?

A6: The steric bulk of Triisopropylphosphine plays a significant role in its catalytic activity. It can influence:

- Selectivity: The bulky nature of Triisopropylphosphine can lead to the preferential formation of specific isomers or products by hindering certain reaction pathways. [, , ]

- Stability: The steric bulk can enhance the stability of the catalyst by preventing unwanted side reactions or decomposition pathways. []

- Reactivity: While hindering some reactions, it can also promote others by forcing specific orientations of reactants or intermediates. []

Q7: Can you elaborate on the role of Triisopropylphosphine in asymmetric catalysis?

A7: While Triisopropylphosphine itself is not chiral, it can be used in conjunction with chiral ligands or metal precursors to form chiral catalysts. These catalysts can facilitate enantioselective transformations, producing chiral products with high enantiomeric excess. [, , ]

Q8: Have computational methods been used to study Triisopropylphosphine and its complexes?

A8: Yes, computational chemistry techniques, including DFT (Density Functional Theory) calculations, have been employed to study:

- Reaction Mechanisms: DFT calculations help elucidate the reaction mechanisms of catalytic processes involving Triisopropylphosphine-containing complexes. [, , ]

- Structure and Bonding: These methods provide valuable insights into the structure, bonding, and electronic properties of Triisopropylphosphine complexes. [, , ]

- Rational Design: Computational studies guide the rational design of new catalysts with improved activity, selectivity, or stability. [, ]

Q9: How do modifications to the Triisopropylphosphine structure affect its properties?

A9: Modifications to the Triisopropylphosphine structure, such as changing the alkyl groups or introducing substituents on the phosphorus atom, can significantly impact its:

- Steric Properties: Larger alkyl groups increase the steric bulk, affecting both the stability and selectivity of the resulting complexes. [, , ]

- Electronic Properties: Electron-donating or -withdrawing substituents can modify the electron density at the phosphorus atom, influencing its binding affinity to metals and the overall catalytic activity. [, , ]

- Solubility: Structural modifications can be used to tune the solubility of the phosphine in various solvents, which is essential for its applications in catalysis. [, ]

Q10: How is the stability of Triisopropylphosphine-containing complexes addressed in research?

A10: Researchers employ various strategies to improve the stability of Triisopropylphosphine-containing complexes, including:

- Ligand Design: Utilizing bulky and electron-rich phosphines like Triisopropylphosphine enhances the stability of the metal complexes. [, ]

- Reaction Conditions: Optimizing reaction conditions, such as solvent, temperature, and pressure, can significantly affect catalyst stability and prevent decomposition. []

- Storage: Storing Triisopropylphosphine and its complexes under an inert atmosphere is crucial to prevent oxidation and degradation. []

Q11: What are the safety considerations and environmental impacts associated with Triisopropylphosphine?

A11: Triisopropylphosphine is an air-sensitive and potentially flammable liquid. It should be handled with care under a well-ventilated fume hood, using appropriate personal protective equipment. Information regarding its toxicity and environmental fate might be limited, and proper waste disposal methods should be followed according to local regulations. [, ]

Q12: What analytical techniques are employed to characterize and quantify Triisopropylphosphine?

A12: Common analytical techniques used to characterize and quantify Triisopropylphosphine and its complexes include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR spectroscopy are invaluable tools for structural elucidation, purity analysis, and monitoring reaction progress. [, , , ]

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and analyze the coordination mode of Triisopropylphosphine in metal complexes. [, ]

- X-ray Crystallography: Single-crystal X-ray diffraction provides detailed structural information about Triisopropylphosphine complexes in the solid state. [, , , ]

- Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can be employed to analyze reaction mixtures and quantify the starting materials, products, and byproducts. [, ]

Q13: What resources are available for researchers working with Triisopropylphosphine?

A13: Researchers can access various resources, including:

Q14: Are there any cross-disciplinary applications for Triisopropylphosphine?

A14: While primarily used in organometallic chemistry and catalysis, the unique properties of Triisopropylphosphine and its complexes might find applications in other fields, such as:

- Materials Science: The development of new catalysts based on Triisopropylphosphine-containing complexes could lead to advances in materials synthesis, such as polymers and nanomaterials. [, ]

Q15: What are some key historical milestones in Triisopropylphosphine research?

A15: Research on Triisopropylphosphine has witnessed significant advancements over the years, including:

- Development of Catalytic Applications: The discovery of its ability to act as a ligand in transition metal complexes, particularly in hydrogenation reactions, marked a turning point. [, , ]

- Exploration of Diverse Catalytic Processes: Subsequent research expanded its use in various catalytic reactions, including hydroamination, carbonylation, and coupling reactions. [, , ]

- Advancements in Ligand Design and Catalyst Optimization: Ongoing research focuses on fine-tuning the steric and electronic properties of Triisopropylphosphine and its derivatives to develop more efficient and selective catalysts. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。